3-Hydroxy-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
3-Hydroxy-6-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran-4-ones. It is characterized by a hydroxyl group at the third position and a methyl group at the sixth position on the benzopyran ring. This compound is known for its potential biological activities, including antioxidant and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the use of (E)-3-(4-oxo-4H-1-benzopyran-3-yl) acrylic acid, which is reacted with various reagents to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of quinones and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
3-Hydroxy-6-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: Lacks the hydroxyl and methyl groups, resulting in different biological activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Shares the hydroxyl and methyl groups but differs in the overall structure and properties.
Uniqueness: 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antioxidant and anticancer properties .
Properties
CAS No. |
73484-69-2 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-hydroxy-6-methylchromen-4-one |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5,11H,1H3 |
InChI Key |
VUMYELCSZVCATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)O |
Origin of Product |
United States |
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